5-(3,5-dichloro-4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Overview
Description
5-(3,5-dichloro-4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H8Cl2F3NO2S2 and its molecular weight is 450.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.9325607 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound 5-(3,5-dichloro-4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one belongs to a broader class of 5-substituted-2,4-thiazolidinedione derivatives, known for a wide range of biological activities. These derivatives are synthesized through direct acylation processes and their structures are confirmed via various spectroscopic methods. For instance, the synthesis of related derivatives has been demonstrated, with structural confirmation by elemental analysis, IR, 1H NMR, MS spectroscopy, and in some cases, single-crystal X-ray diffraction data (Popov-Pergal et al., 2010).
Antimicrobial Activity
A significant application of thiazolidinone derivatives is in the development of antimicrobial agents. Various 5-arylalkylidene derivatives of rhodanine-3-acetic acid, a closely related compound, have been synthesized and shown potent antimicrobial activity against a range of bacteria and fungi. These derivatives, including those with modifications at the 5-arylalkylidene position, have been active against mycobacteria, demonstrating the potential for these compounds in treating infections (Krátký et al., 2017).
Anticancer Activity
Another critical area of application for these compounds is in anticancer research. Novel triazine derivatives containing a thiazole ring, structurally similar to the compound , have shown promising cytotoxicity against human hepatocellular carcinoma (HCC) cell lines. These findings suggest the potential use of thiazolidinone derivatives in creating therapeutic protocols for cancer treatment, particularly for controlling tumor angiogenesis and restoring the activity of hepatic marker enzymes (Mohamed et al., 2021).
Supramolecular Structures
The compound also contributes to the field of supramolecular chemistry, where its derivatives have been studied for their ability to form complex structures through hydrogen bonding and π–π interactions. This aspect is crucial for the development of novel materials and pharmaceuticals, as the supramolecular self-assembly of these compounds can lead to materials with unique properties (Delgado et al., 2005).
Properties
IUPAC Name |
(5Z)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2F3NO2S2/c18-11-4-8(5-12(19)14(11)24)6-13-15(25)23(16(26)27-13)10-3-1-2-9(7-10)17(20,21)22/h1-7,24H/b13-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOBJJGZDGNPDX-MLPAPPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)SC2=S)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)O)Cl)/SC2=S)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2F3NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.